Tavilermide

Catalog No.
S544615
CAS No.
263251-78-1
M.F
C24H32N6O11
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tavilermide

Researchers studying neurotrophic pathways in ocular surface disease need a compound that selectively activates TrkA without p75NTR engagement. Tavilermide is a cyclic tripeptide partial TrkA agonist, a stable small-molecule NGF mimetic. • Validated in 5% ophthalmic solution for dry eye/corneal injury models. • Ensures pathway-specific signaling without p75NTR interference. • Ideal as a reference control for neurotrophin screening and drug delivery studies. Obtain high-purity material, shipped immediately.

CAS Number

263251-78-1

Product Name

Tavilermide

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid

Molecular Formula

C24H32N6O11

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1

InChI Key

DVJXNXPFYJIACK-ULQDDVLXSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Tavilermide

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O

The exact mass of the compound Tavilermide is 580.21291 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Tavilermide is a selective, cyclic tripeptide partial agonist of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3BWWQmFSrAL9KoNRuGKJ5yBmWHps2_kVzwXtPIateJ9qLV9dt55bCrO4-_8Llg2zthu3tKKRgs4UY-0m45L_MKj0GjNvq0Lq8a6LFbOULNgfXgHMWauI7hqyaf2XslfuI8hvayTAr2vBS)] Developed as an NGF mimetic, it is designed to activate TrkA without binding to the p75NTR receptor, thereby initiating signaling cascades that support the health and survival of neurons and epithelial cells.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3BWWQmFSrAL9KoNRuGKJ5yBmWHps2_kVzwXtPIateJ9qLV9dt55bCrO4-_8Llg2zthu3tKKRgs4UY-0m45L_MKj0GjNvq0Lq8a6LFbOULNgfXgHMWauI7hqyaf2XslfuI8hvayTAr2vBS)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmDSk_QTjZqhMu5Cp1Ey9Dq0aVBheuhZl9Qqbfo9CnwmaEPfld4k8yAACkGkFuyGoEfOpgnbovN1xTU8WdssSSa6RNplfEU_CLVhHZHKQffsk87cz8aH4NKLiSs09LC5-E5RFXPgHnii0TCiTSdWUGKL5LZIgT0M0ZFFo%3D)] This mechanism is particularly relevant in ophthalmology, where Tavilermide has been investigated primarily as a topical treatment for dry eye disease (DED).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEClbKRclwA5xaEiZa0Sh4Wf72QJ56vjXTnf_atdZMdz6z3KhWCkwxwIHB-EdnQsPALGIssB_BzxmaTxTCxaKtIXzYgvPgQsgnbU3JUBbBKZCicZxG_cLY5MRASRvc92HpR3OFgF5yEfvUfHkjYAQ%3D%3D)] Its development as a preservative-free, sterile aqueous solution underscores its intended use in sensitive ocular surface applications where cellular health and regeneration are paramount.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQED-BKWRe5j_uTP_qtjnx7Jukq38PJuRKgSjyfUsvxFrKh0MNe8SK3EzHoHsW8WrqeUwql03vQ2yRk5kLPr55Ul-JTtyqJ-qjhhppjRFQq-zyP4JNQgoGYVDXe5O0HVuDnUe2ymFUVlkBcUhPrBxh-4M3QpKW626EliO1975sapkhkCwfDYd2kCKaS0JyKrFPiDbAl1wMcsTVcxgcAEv--F4FaJ05VNTa_F6vD4lvaK2CWPe51XEnmcQBlnvSmrbJq6ChIKtjcJqs_Qb8PZ_HcICrqhs9R6jmjuHs-6z1H1Si8LuWvR-5TESy53OA%3D%3D)]

Research Fit

Selective TrkA partial agonism for neurotrophic pathway studies
Proteolytically stable peptidomimetic for ophthalmic formulation research
Mucin induction mechanism distinct from anti-inflammatory dry eye agents

Substituting Tavilermide with immunomodulators like Cyclosporine or Lifitegrast is inappropriate for studies targeting neurotrophic pathways, as they operate on entirely different mechanisms focused on T-cell mediated inflammation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgBTktOjVbXYrlM_HYxEaef0bN_wFmZe4Y2up2dcv5OgzzwPf-cam93jnLpfcjH2A_NEa13BILdrOeD5l4TKjixVoeZ5U7MVqMRN_sWbCsuk-Qzkn0N_2-5be9UszJC9e1BKzNGJqMv2Q8CQrmoXt1GVs0mJtvkt9uW6aPBXREQ9lfmmWrh1SO0NFKsK-ZiaU%3D)] While recombinant human NGF (rhNGF) is the natural ligand for TrkA, Tavilermide offers the distinct procurement advantages of being a stable, small molecule peptidomimetic, potentially simplifying formulation, storage, and handling compared to a biologic protein therapeutic.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQED-BKWRe5j_uTP_qtjnx7Jukq38PJuRKgSjyfUsvxFrKh0MNe8SK3EzHoHsW8WrqeUwql03vQ2yRk5kLPr55Ul-JTtyqJ-qjhhppjRFQq-zyP4JNQgoGYVDXe5O0HVuDnUe2ymFUVlkBcUhPrBxh-4M3QpKW626EliO1975sapkhkCwfDYd2kCKaS0JyKrFPiDbAl1wMcsTVcxgcAEv--F4FaJ05VNTa_F6vD4lvaK2CWPe51XEnmcQBlnvSmrbJq6ChIKtjcJqs_Qb8PZ_HcICrqhs9R6jmjuHs-6z1H1Si8LuWvR-5TESy53OA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9RT4g7UDsjBocysRmxN2h-PEE16_NiKtrrViSyg5yoENet_0lFXnHO9Es4tt8gyXRoexq7q7OuFjgZE0IHlCG4SrVPL8d-OxMzSLiZ8bgG9ahs5HEmnxxwLXKiFKr7tGU8chV-iZkYH2U1P_t_XCVo0eS0LPFyGQHWQm9bGj0TCTSkiO1xBUMLFhBwwkbJewZ0AEJmZthbNrCELxMyT4iLam4rfplK6P5MZfsUq2bHYQNg0MJWyOf93W0OSmRl8saCXzKDEsQpvHvJoTGpNKG4rHMVJJgl9tQKGxUZaI0CF1Wl8NgkIw%3D)] Furthermore, not all small molecule TrkA agonists are equivalent; Tavilermide was specifically designed as a partial agonist to mimic specific beta-turns of NGF, a structural precision not shared by broader-spectrum or pan-Trk agonists.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEB_jspr3sbn3PWjXSEAJUh7gseziddJbl89UJubae-qPVjIJJVBphmqW_-zOZvyAz3e3iEE504Mdso2jjJw9Mu8fxNxGgQHmJhDWBof1Rn3UIwiYjXuEBPv3NXaZU57nXyck5cGBv3bTd8GmE%3D)] This specificity is critical, as studies have shown that pan-Trk or TrkC-selective agonists can yield different, and in some models more efficacious, outcomes, making a direct substitution of Tavilermide with a non-selective agonist scientifically unsound for targeted TrkA research.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEB_jspr3sbn3PWjXSEAJUh7gseziddJbl89UJubae-qPVjIJJVBphmqW_-zOZvyAz3e3iEE504Mdso2jjJw9Mu8fxNxGgQHmJhDWBof1Rn3UIwiYjXuEBPv3NXaZU57nXyck5cGBv3bTd8GmE%3D)]

Substitution Risk

Biologic NGF mimetics

rhNGF engages both TrkA and p75NTR, requires cold chain; may shift signaling and stability profiles.

Generic TrkA agonists

Varying selectivity and partial agonism may alter mucin induction and neurotrophic signaling context.

Anti-inflammatory agents

Cyclosporine A or lifitegrast do not target mucin production; pathway-response context differs.

Formulation Suitability: Demonstrated Efficacy and Safety as a 5% Aqueous Ophthalmic Solution

In a Phase 3 clinical study involving approximately 500 subjects, a 5% Tavilermide ophthalmic solution demonstrated a statistically significant and clinically relevant improvement in the primary sign endpoint (corneal fluorescein staining) compared to its vehicle (placebo) after 12 weeks of twice-daily dosing.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)] This confirms the compound's suitability for formulation into a high-concentration, preservative-free aqueous solution that remains safe and tolerable for chronic topical ocular use, a critical procurement factor for ophthalmic research and development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmDSk_QTjZqhMu5Cp1Ey9Dq0aVBheuhZl9Qqbfo9CnwmaEPfld4k8yAACkGkFuyGoEfOpgnbovN1xTU8WdssSSa6RNplfEU_CLVhHZHKQffsk87cz8aH4NKLiSs09LC5-E5RFXPgHnii0TCiTSdWUGKL5LZIgT0M0ZFFo%3D)]

Evidence DimensionImprovement in Corneal Fluorescein Staining
Target Compound DataStatistically significant improvement with 5% Tavilermide solution (p<0.05 reported for various endpoints in earlier studies)
Comparator Or BaselineVehicle (placebo ophthalmic solution)
Quantified DifferenceDemonstrated statistically significant and clinically relevant improvement over vehicle.
ConditionsPhase 3, randomized, placebo-controlled clinical trial in ~500 patients with dry eye disease, 12-week treatment duration.

This provides confidence that the compound can be successfully formulated and administered topically at a high concentration (5%) for in vivo studies without significant local toxicity, a key processability and usability concern.

Receptor Binding
Class-level inference
Tavilermide: Selective TrkA partial agonist, no p75NTR
NGF: Binds TrkA and p75NTR
Supports TrkA-specific neurotrophic signaling studies
Data to verify in specific model contexts

Mechanism-Specific Activity: Potentiation of Endogenous NGF Effects

Tavilermide is characterized as a partial TrkA receptor agonist that not only activates the receptor directly but also potentiates the effects of suboptimal concentrations of endogenous Nerve Growth Factor (NGF).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmDSk_QTjZqhMu5Cp1Ey9Dq0aVBheuhZl9Qqbfo9CnwmaEPfld4k8yAACkGkFuyGoEfOpgnbovN1xTU8WdssSSa6RNplfEU_CLVhHZHKQffsk87cz8aH4NKLiSs09LC5-E5RFXPgHnii0TCiTSdWUGKL5LZIgT0M0ZFFo%3D)] This dual action differentiates it from simple competitive agonists. Unlike NGF, Tavilermide does not bind to the p75NTR receptor, avoiding the potentially confounding or counteractive signaling pathways associated with p75NTR activation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)] This selective activity profile makes Tavilermide a more precise tool for researchers wishing to isolate and study the therapeutic effects of TrkA activation.

Evidence DimensionReceptor Binding and Activity Profile
Target Compound DataSelective partial agonist of TrkA; potentiates NGF activity; does not bind p75NTR.
Comparator Or BaselineNerve Growth Factor (NGF), the endogenous full agonist.
Quantified DifferenceQualitatively different mechanism (partial vs. full agonist) and receptor selectivity (TrkA-specific vs. TrkA and p75NTR).
ConditionsPreclinical in vitro and in vivo characterization.

For researchers studying neurotrophic pathways, procuring Tavilermide allows for the specific interrogation of the TrkA pathway's role in cell survival and regeneration, without the off-target effects of p75NTR signaling associated with using NGF itself.

Phase 3 Corneal Staining
Head-to-head
LS mean difference: -0.6 (P = 0.0192)
5% Tavilermide vs placebo at 12 weeks
Reported endpoint change in ocular surface damage
Endpoint context from one Phase 3 trial

Handling and Solubility: Defined Protocols for Aqueous and Organic Solvent Systems

Datasheets provide specific, quantitative solubility data for Tavilermide, facilitating reproducible preparation of stock solutions for research. Its solubility is documented as 4.17 mg/mL in PBS (requiring sonication and warming) and significantly higher in organic co-solvent systems, such as 25 mg/mL in a 50% PEG300/Saline mixture.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)] In contrast, handling protein therapeutics like recombinant NGF involves more stringent cold-chain storage and handling protocols to prevent denaturation and loss of activity. The availability of clear solubility protocols for Tavilermide in standard laboratory solvents represents a significant handling and processability advantage for routine experimental use.

Evidence DimensionSolubility in Common Lab Solvents
Target Compound Data4.17 mg/mL in PBS; 25 mg/mL in 50% PEG300/Saline; 10 mg/mL in 0.5% CMC-Na/saline.
Comparator Or BaselineRecombinant Human Nerve Growth Factor (rhNGF)
Quantified DifferenceTavilermide offers defined solubility in standard aqueous and organic-based vehicles, simplifying formulation compared to the more complex handling requirements of a biologic protein.
ConditionsStandard laboratory solvent preparation protocols.

For procurement, this means less experimental overhead and greater reproducibility, as researchers can reliably prepare solutions for in vitro and in vivo assays without the specialized handling and stability concerns associated with protein-based alternatives.

Proteolytic Stability
Class-level inference
Cyclic peptidomimetic; room-temp stable
vs. rhNGF: protein biologic, cold chain
Supports formulation-stability research
Stability attributes from literature
Mucin Induction Mechanism
Class-level inference
Tavilermide: TrkA partial agonism → mucin production
Cyclosporine/Lifitegrast: Anti-inflammatory/immunomodulatory
Supports mucogenic vs anti-inflammatory pathway research
Mechanism inferred from preclinical models

In Vivo Models of Ocular Surface Disease Requiring Topical Neurotrophic Support

Tavilermide is the right choice for preclinical animal models of dry eye or corneal injury where the research goal is to assess the specific contribution of TrkA activation to epithelial healing, nerve regeneration, and mucin production. Its proven safety and efficacy in a 5% topical ophthalmic solution provides a direct, translatable formulation pathway for such studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmDSk_QTjZqhMu5Cp1Ey9Dq0aVBheuhZl9Qqbfo9CnwmaEPfld4k8yAACkGkFuyGoEfOpgnbovN1xTU8WdssSSa6RNplfEU_CLVhHZHKQffsk87cz8aH4NKLiSs09LC5-E5RFXPgHnii0TCiTSdWUGKL5LZIgT0M0ZFFo%3D)]

Cell-Based Assays to Screen for Modulators of the NGF/TrkA Pathway

As a well-characterized, selective partial TrkA agonist, Tavilermide serves as an ideal positive control or reference compound in cell-based screening assays. Its ability to potentiate NGF's effects allows for nuanced assay designs to identify compounds that may enhance or inhibit the neurotrophin signaling cascade.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEB_jspr3sbn3PWjXSEAJUh7gseziddJbl89UJubae-qPVjIJJVBphmqW_-zOZvyAz3e3iEE504Mdso2jjJw9Mu8fxNxGgQHmJhDWBof1Rn3UIwiYjXuEBPv3NXaZU57nXyck5cGBv3bTd8GmE%3D)]

Formulation Development for Novel Ophthalmic Drug Delivery Systems

Researchers developing novel hydrogels, contact lenses, or other sustained-release platforms for ocular use can use Tavilermide as a model small-molecule peptidomimetic. Its defined solubility in various vehicles provides a reliable basis for testing drug loading and release kinetics, leveraging a compound with a clinically-validated safety profile for topical administration.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdNHc2Pz50-Z9x-AGb2Vkp6nrTsd2iQtqQr94L1zeyuW0c1E-NSEQKi_v6snI7Ok6nsWiVsHf3LcelXmmmx6IdGrX0U2yZlBnMfD57qfdg9O0x5kHVZxXqg8Rk8f3RhbHwOer_)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEClbKRclwA5xaEiZa0Sh4Wf72QJ56vjXTnf_atdZMdz6z3KhWCkwxwIHB-EdnQsPALGIssB_BzxmaTxTCxaKtIXzYgvPgQsgnbU3JUBbBKZCicZxG_cLY5MRASRvc92HpR3OFgF5yEfvUfHkjYAQ%3D%3D)]

Application Fit

Application
Selection Property
Validation Focus
Corneal nerve regeneration & neurotrophic keratopathy models
Selective TrkA partial agonism (p75NTR-sparing)
TrkA-mediated survival/repair signaling in corneal nerves
Mucin deficiency & evaporative dry eye research
Mucin induction activity
Goblet cell secretion and tear film stability endpoints
DED clinical trial endpoint analysis
Phase 3 reported endpoint dataset (tCFS)
Comparator trial design using endpoint-response context
Neurotrophic vs anti-inflammatory pathway differentiation
Mechanism distinction (mucogenic vs immunomodulatory)
Subject subgroup/endotype analysis in DED research

XLogP3

-3.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

580.21290586 Da

Monoisotopic Mass

580.21290586 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NMG938VJ6T

Other CAS

263251-78-1

Wikipedia

Tavilermide

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